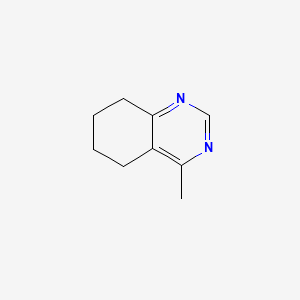
4-Methyl-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-5,6,7,8-tetrahydroquinazoline, also known as this compound, is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.209. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antitubercular Activity
Recent studies have highlighted the potential of 4-Methyl-5,6,7,8-tetrahydroquinazoline derivatives as antitubercular agents. Molecular docking studies revealed that these compounds exhibit high binding affinity towards key enzymes involved in Mycobacterium tuberculosis metabolism. Notably, they target dihydrofolate reductase (DHFR), pantothenate kinase (MtPanK), and DprE1, which are essential for bacterial survival and virulence. The synthesized derivatives demonstrated promising inhibitory activities against these enzymes, suggesting their potential as new treatments for multidrug-resistant tuberculosis .
Antidiabetic Properties
The compound has also been investigated for its antidiabetic effects. Some derivatives of this compound showed significant inhibition of α- and β-glucosidases, enzymes that play crucial roles in carbohydrate metabolism. By inhibiting these enzymes, the compounds could potentially help manage blood glucose levels in diabetic patients. The molecular docking results indicated a strong affinity for the active sites of these enzymes, further supporting their role in diabetes management .
Modulators of AMPA Receptors
Another area of application is in the modulation of AMPA receptors. Certain derivatives of this compound have been identified as positive allosteric modulators of AMPA receptors. These compounds enhance synaptic transmission and could be beneficial in treating neurological disorders such as Alzheimer's disease. The structure-activity relationship studies demonstrated that specific modifications to the tetrahydroquinazoline scaffold significantly impact their modulatory effects on AMPA receptors .
Anticancer Activity
The compound has shown promise as an anticancer agent by acting as a potent inhibitor of human topoisomerase II (topoII), a validated target for cancer therapy. Inhibiting topoII can lead to cancer cell death by disrupting DNA replication and repair processes. The development of tetrahydroquinazoline derivatives with improved potency and selectivity against topoII is an ongoing area of research that seeks to enhance therapeutic efficacy while minimizing side effects .
Poly(ADP-ribose) Polymerase Inhibition
Research has also indicated that this compound analogs can act as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP plays a critical role in DNA repair mechanisms; thus, its inhibition could sensitize cancer cells to DNA-damaging agents like chemotherapy drugs. This application is particularly relevant for cancers with defective DNA repair pathways .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship Insights
| Compound Variant | Modulatory Effect on AMPA Receptors | IC50 (nM) |
|---|---|---|
| 4a | Positive Modulator | 100 ± 3 |
| 1j | Negative Modulator | Not applicable |
| 1f | Potent Modulator | <10 |
Case Studies
Case Study 1: Development of Antitubercular Agents
A recent study synthesized novel derivatives of this compound and evaluated their antitubercular activity through molecular docking and biological assays. The results indicated that certain derivatives exhibited significant inhibitory activity against Mycobacterium tuberculosis, positioning them as candidates for further development into therapeutic agents.
Case Study 2: Neurological Applications
Another investigation focused on the neurological benefits of tetrahydroquinazoline derivatives as AMPA receptor modulators. The study demonstrated that specific structural modifications led to enhanced receptor activity and potential therapeutic effects for neurodegenerative diseases.
属性
CAS 编号 |
103796-40-3 |
|---|---|
分子式 |
C9H12N2 |
分子量 |
148.209 |
IUPAC 名称 |
4-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C9H12N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h6H,2-5H2,1H3 |
InChI 键 |
BEMZWSZJDPWKBU-UHFFFAOYSA-N |
SMILES |
CC1=NC=NC2=C1CCCC2 |
同义词 |
Quinazoline, 5,6,7,8-tetrahydro-4-methyl- (6CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















